![molecular formula C18H15NO5 B5534733 2-[5-(3,4-Dimethylphenoxy)-1,3-dioxoisoindol-2-yl]acetic acid](/img/structure/B5534733.png)
2-[5-(3,4-Dimethylphenoxy)-1,3-dioxoisoindol-2-yl]acetic acid
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Overview
Description
2-[5-(3,4-Dimethylphenoxy)-1,3-dioxoisoindol-2-yl]acetic acid is an organic compound with a complex structure that includes a phenoxy group, a dioxoisoindole moiety, and an acetic acid group
Mechanism of Action
Target of Action
The primary targets of this compound are the Thyroid hormone receptor, alpha isoform 1 variant and Thyroid hormone receptor beta . These receptors are part of the nuclear receptor family and are key regulators of development, growth, and metabolism.
Biochemical Pathways
These genes play a crucial role in numerous biological processes, including development, growth, and metabolism .
Pharmacokinetics
The compound’s bioavailability, half-life, and route of elimination are critical factors that influence its pharmacological effect .
Result of Action
Given its targets, it is likely that the compound influences the expression of thyroid hormone-responsive genes, thereby affecting various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-Dimethylphenoxy)-1,3-dioxoisoindol-2-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dimethylphenol with phthalic anhydride to form the intermediate 3,4-dimethylphenoxyphthalic anhydride. This intermediate is then reacted with glycine to yield the final product under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for maintaining reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-Dimethylphenoxy)-1,3-dioxoisoindol-2-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The dioxoisoindole moiety can be reduced to form hydroxy derivatives.
Substitution: The acetic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Esters and amides of the acetic acid group.
Scientific Research Applications
2-[5-(3,4-Dimethylphenoxy)-1,3-dioxoisoindol-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
- 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid
- 2-(2-(3,4-Dimethylphenoxy)-5-chlorophenyl)acetic acid
Uniqueness
2-[5-(3,4-Dimethylphenoxy)-1,3-dioxoisoindol-2-yl]acetic acid is unique due to the presence of both the dioxoisoindole and phenoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-[5-(3,4-dimethylphenoxy)-1,3-dioxoisoindol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-10-3-4-12(7-11(10)2)24-13-5-6-14-15(8-13)18(23)19(17(14)22)9-16(20)21/h3-8H,9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJWOEFWPVYIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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